molecular formula C8H4F15NO3 B13830962 Amonium perfluoro(2-methyl-3-oxaoctadecanoate)

Amonium perfluoro(2-methyl-3-oxaoctadecanoate)

Cat. No.: B13830962
M. Wt: 447.10 g/mol
InChI Key: HZVUWLKXQRJTAL-UHFFFAOYSA-N
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Description

Amonium perfluoro(2-methyl-3-oxaoctadecanoate) is a perfluoroalkylated substance (PFAS) known for its unique chemical properties and applications. This compound is part of a broader class of chemicals that have been widely used in various industrial and commercial applications due to their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amonium perfluoro(2-methyl-3-oxaoctadecanoate) typically involves the reaction of perfluoroalkyl iodides with appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination, is common in industrial settings to achieve the desired chemical structure and properties .

Chemical Reactions Analysis

Types of Reactions

Amonium perfluoro(2-methyl-3-oxaoctadecanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated compounds, and substituted derivatives .

Mechanism of Action

The mechanism of action of amonium perfluoro(2-methyl-3-oxaoctadecanoate) involves its interaction with cellular membranes and proteins. It is known to suppress the innate immune response by inhibiting the activation of key signaling pathways, such as the NF-κB pathway. This suppression leads to reduced production of pro-inflammatory cytokines and chemokines . Additionally, the compound promotes the proliferation of macrophages and lung epithelial cells through the activation of the STAT3 pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amonium perfluoro(2-methyl-3-oxaoctadecanoate) stands out due to its specific chemical structure, which imparts unique properties such as high thermal stability and resistance to degradation. These characteristics make it particularly valuable in applications requiring long-term durability and performance .

Properties

Molecular Formula

C8H4F15NO3

Molecular Weight

447.10 g/mol

IUPAC Name

azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoic acid

InChI

InChI=1S/C8HF15O3.H3N/c9-2(1(24)25,6(16,17)18)26-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21;/h(H,24,25);1H3

InChI Key

HZVUWLKXQRJTAL-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)O.N

Origin of Product

United States

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